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Compound of Interest

Compound Name: Phthalimidine

Cat. No.: B1195906

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
phthalimidine (also known as isoindolin-1-one), a key heterocyclic compound with significant
interest in medicinal chemistry and materials science. This document compiles and presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a
structured format, alongside detailed experimental protocols to aid in the replication and
verification of these findings.

Introduction to Phthalimidine

Phthalimidine is a bicyclic aromatic compound with the chemical formula CsH7NO. Its
structure features a benzene ring fused to a five-membered lactam ring. The phthalimidine
scaffold is a privileged structure in drug discovery, forming the core of various biologically
active molecules with a wide range of therapeutic applications. Accurate and detailed
spectroscopic data is paramount for the unambiguous identification, characterization, and
quality control of phthalimidine and its derivatives in research and development settings.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectroscopic data for
phthalimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data for phthalimidine provide characteristic signals that are
indicative of its unique chemical environment.

Table 1: *H NMR Spectroscopic Data for Phthalimidine (Isoindolin-1-one)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons (H4,
7.85-7.25 m 4H
H5, H6, H7)
Methylene protons (-
4.45 s 2H Y P (
CHz-)
8.30 brs 1H Amide proton (-NH-)

Table 2: 13C NMR Spectroscopic Data for Phthalimidine (Isoindolin-1-one)

Chemical Shift (6) ppm Assignment

170.0 Carbonyl carbon (C=0)

143.5 Aromatic quaternary carbon (C7a)
132.0 Aromatic quaternary carbon (C3a)
1315 Aromatic CH (C6)

128.0 Aromatic CH (C5)

1235 Aromatic CH (C4)

122.5 Aromatic CH (C7)

45.0 Methylene carbon (-CHz)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of phthalimidine is characterized by distinct absorption bands corresponding to the
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vibrations of its constituent bonds.

Table 3: IR Spectroscopic Data for Phthalimidine (Isoindolin-1-one)

Wavenumber (cm~12) Intensity Assignment

3200 Strong, Broad N-H Stretch

1680 Strong C=0 Stretch (Amide I)

1605, 1470 Medium C=C Stretch (Aromatic)

1300 Medium C-N Stretch

250 Strong C-H Bend (Ortho-disubstituted

aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Table 4. Mass Spectrometry Data for Phthalimidine (Isoindolin-1-one)

m/z Relative Intensity (%) Assignment

133 100 [M]* (Molecular lon)
104 85 [M - CO - H]*

78 50 [CeHe]*

77 60 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
used.
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of phthalimidine in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCls, DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Instrument: 300 MHz or higher field NMR spectrometer.
e Parameters:

Number of scans: 16-32

[e]

o

Relaxation delay: 1-2 s

Pulse width: 90°

[¢]

[e]

Spectral width: -2 to 12 ppm
o Temperature: 25 °C
13C NMR Spectroscopy:
e Instrument: 75 MHz or higher field NMR spectrometer.
e Parameters:

Number of scans: 1024-4096

[e]

o

Relaxation delay: 2-5 s

[¢]

Pulse program: Proton-decoupled

[¢]

Spectral width: 0 to 200 ppm
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o Temperature: 25 °C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of phthalimidine with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

e Place a portion of the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

Data Acquisition:
e Instrument: FT-IR spectrometer.
e Parameters:
o Scan range: 4000-400 cm—?
o Resolution: 4 cm
o Number of scans: 16-32

o Background: A spectrum of the empty sample compartment or a pure KBr pellet should be
recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

» Dissolve a small amount of phthalimidine in a volatile organic solvent (e.g.,
dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition:

 Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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e Gas Chromatography (GC) Conditions:

(¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

[¢]

Injector temperature: 250 °C

[¢]

Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10
°C/min.

[e]

Carrier gas: Helium

e Mass Spectrometry (MS) Conditions:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: m/z 40-400.
o lon source temperature: 230 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like phthalimidine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an

organic compound.

This guide provides foundational spectroscopic data and methodologies for phthalimidine.

Researchers are encouraged to use this information as a reference for their work in synthesis,

characterization, and application of this important chemical entity.
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 To cite this document: BenchChem. [Spectroscopic Profile of Phthalimidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195906#spectroscopic-data-nmr-ir-ms-of-
phthalimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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